![molecular formula C15H15F2N3O4 B2566238 N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1775351-94-4](/img/structure/B2566238.png)
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as DFP-10825, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound belongs to a broader class of chemicals utilized in synthesizing biologically active compounds. For instance, derivatives of similar structures have been synthesized for evaluating their antimicrobial, antiviral, and anticancer activities. These research efforts aim to discover new therapeutic agents that can address diverse health issues ranging from infectious diseases to cancer. The synthesis process often involves intricate chemical reactions that yield compounds with potential pharmacological activities, highlighting the compound's significance in medicinal chemistry research.
Molecular Docking and Theoretical Studies
The compound and its derivatives are subjects of molecular docking and theoretical studies to predict their interaction with biological targets. These studies utilize computational methods to estimate the affinity and mode of action of these compounds against specific proteins or enzymes. This approach is critical in drug discovery, allowing researchers to identify promising candidates for further investigation. Such studies contribute significantly to understanding the molecular basis of the compound's potential therapeutic effects.
Evaluation of Antiplasmodial Properties
Research has also focused on evaluating the antiplasmodial properties of compounds within the same family, aiming to combat malaria. Preliminary results suggest that certain structural modifications can enhance biological activity against the malaria parasite, Plasmodium falciparum. This line of research is crucial for developing new antimalarial agents, especially in the face of growing resistance to existing drugs.
Antihypertensive and Cardiovascular Research
Compounds with similar structures have been explored for their antihypertensive activity, showing potential as agents that can manage high blood pressure. This research is pivotal for cardiovascular health, offering insights into novel therapeutic strategies for hypertension, a leading risk factor for heart disease and stroke.
Contribution to Material Science
Beyond biomedical applications, these compounds have implications in material science, such as the development of hybrid networks and coatings. Their unique chemical properties are exploited to create materials with improved thermal stability and mechanical strength, demonstrating the compound's versatility across different scientific fields.
References
Mphahlele, M., Mmonwa, M. M., & Choong, Y. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry. Consensus Paper Details.
Bell, I. M., Gallicchio, S. N., Wood, M., et al. (2010). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. ACS Medicinal Chemistry Letters. Consensus Paper Details.
Amirani Poor, M., Darehkordi, A., Anary‐Abbasinejad, M., & Mohammadi, M. (2018). Gabapentin-base synthesis and theoretical studies of biologically active compounds. Journal of Molecular Structure. Consensus Paper Details.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O4/c16-9-1-2-11(10(17)7-9)18-12(21)8-20-13(22)15(19-14(20)23)3-5-24-6-4-15/h1-2,7H,3-6,8H2,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDWTXHUIPDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

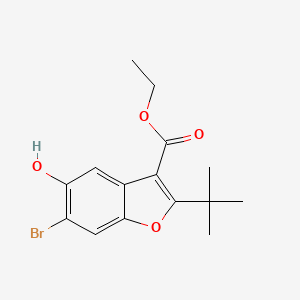

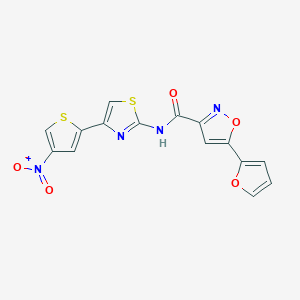
![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)
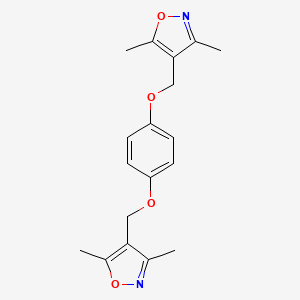
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)
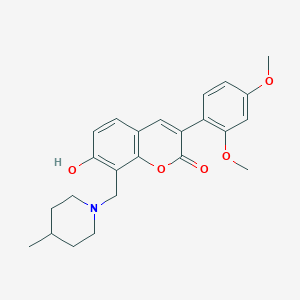
![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
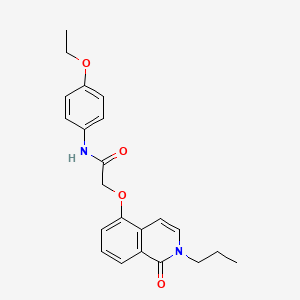
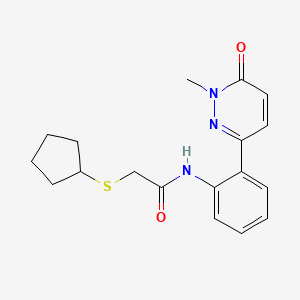

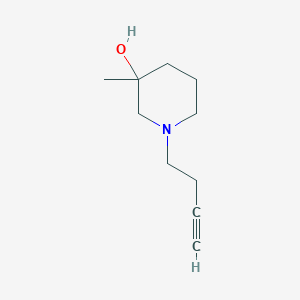
![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)
